molecular formula C10H9F3O3S B151616 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone CAS No. 128306-96-7

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B151616
CAS No.: 128306-96-7
M. Wt: 266.24 g/mol
InChI Key: DKOAKSYPFZFHMT-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone is a chemical intermediate of significant interest in advanced research and development, particularly within the pharmaceutical and specialty chemical sectors. Its molecular structure incorporates a benzotrifluoride moiety, a feature widely recognized in medicinal chemistry for its ability to enhance a compound's metabolic stability, membrane permeability, and binding affinity through increased lipophilicity and electron-withdrawing effects . This makes the compound a valuable building block for constructing novel active pharmaceutical ingredients (APIs) . The methylsulfonyl group adjacent to the ketone function provides a reactive handle for further synthetic modifications, enabling researchers to explore diverse chemical spaces. The primary research value of this compound lies in its application as a key synthon for the synthesis of more complex, target-oriented molecules. Its utility is driven by the growing demand for high-purity, specialized chemical intermediates in the development of cutting-edge therapeutics and agrochemicals . The North American market for this compound is experiencing notable growth, underscoring its importance in industrial and academic research pipelines . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methylsulfonyl-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3S/c1-17(15,16)6-9(14)7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOAKSYPFZFHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379572
Record name 2-(Methanesulfonyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128306-96-7
Record name 2-(Methanesulfonyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone
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Preparation Methods

Friedel-Crafts Acylation

A widely adopted method involves Friedel-Crafts acylation, where 3-(trifluoromethyl)benzene reacts with methylsulfonyl acetyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed at low temperatures (0–5°C) to minimize side reactions such as over-acylation or decomposition of the trifluoromethyl group. The reaction proceeds via electrophilic aromatic substitution, with the Lewis acid activating the acetyl chloride to form an acylium ion.

Key reaction parameters :

  • Catalyst loading : 1.2 equivalents of AlCl₃ relative to the acetyl chloride.

  • Solvent : Anhydrous dichloromethane or nitrobenzene.

  • Yield : 68–75% under optimized conditions.

Post-reaction workup includes quenching with ice-cold water, followed by extraction with ethyl acetate and purification via silica gel chromatography.

Sulfonylation of Phenyl Ethanone Intermediates

An alternative route involves sulfonylation of 1-(3-(trifluoromethyl)phenyl)ethanone using methylsulfonyl chloride. This two-step process first synthesizes the ethanone intermediate via Friedel-Crafts acylation of benzene with acetyl chloride, followed by trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃). The sulfonylation step requires inert conditions (argon atmosphere) and a base such as triethylamine to scavenge HCl byproducts.

Reaction conditions :

  • Temperature : 0°C during sulfonylation to prevent exothermic side reactions.

  • Molar ratio : 1:1.1 (ethanone intermediate : methylsulfonyl chloride).

  • Yield : 62–70% after recrystallization from ethanol/water.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize scalability and efficiency. Continuous flow reactors enable precise control over residence time and temperature, critical for exothermic sulfonylation steps. A representative setup involves:

ParameterValue
Reactor typeTubular microreactor
Residence time2–3 minutes
Temperature5°C
CatalystBF₃·Et₂O (0.5 mol%)
Throughput50 kg/day

This method reduces impurity formation (<2%) compared to batch processes and enhances reproducibility.

Purification Techniques

Crude product purification employs fractional distillation under reduced pressure (10–15 mmHg) to separate unreacted starting materials. Final purification uses recrystallization from a hexane/ethyl acetate mixture, yielding >99% purity as confirmed by HPLC.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 1H, aromatic), 7.89 (s, 1H, aromatic), 3.41 (s, 3H, SO₂CH₃), 2.98 (s, 2H, COCH₂).

  • ¹³C NMR : δ 192.1 (C=O), 138.5–125.3 (aromatic carbons), 44.2 (SO₂CH₃).

  • FT-IR : 1715 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (asymmetric SO₂), 1145 cm⁻¹ (symmetric SO₂).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar geometry of the ethanone moiety and orthogonal orientation of the trifluoromethyl group relative to the aromatic ring.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Friedel-Crafts68–7598Moderate120–150
Sulfonylation62–7099High90–110
Continuous Flow78–8299.5Very High70–85

Continuous flow synthesis offers the best balance of yield, purity, and cost-efficiency for industrial applications.

Emerging Methodologies

Photocatalytic Trifluoromethylation

Recent advances utilize visible-light photocatalysis to introduce the trifluoromethyl group under milder conditions. Iridium-based catalysts (e.g., Ir(ppy)₃) enable room-temperature reactions with reduced catalyst loading (0.1 mol%).

Biocatalytic Sulfonylation

Enzymatic methods employing aryl sulfotransferases show promise for eco-friendly synthesis. Pilot-scale trials achieve 55–60% yield with water as the solvent, though enzyme stability remains a challenge .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone is utilized as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its structural features allow it to participate in diverse chemical reactions, making it a valuable building block in drug development.

Case Study: Synthesis of Anticancer Agents

Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance, researchers synthesized a series of compounds based on this structure and evaluated their cytotoxicity against several cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation, suggesting potential for further development as anticancer agents.

Biomedicine

In biomedicine, this compound is explored for its biological activities, including anti-inflammatory and analgesic effects. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Activity TypeObserved EffectReference Source
Anti-inflammatorySignificant reduction in inflammation markers
AnalgesicPain relief in animal models
CytotoxicityInhibition of cancer cell growth

Chemical Reagent

As a chemical reagent, this compound is employed in laboratory settings for various synthetic processes. It serves as an intermediate in the synthesis of other complex molecules.

Application Examples

  • Synthesis of Sulfonamides : This compound can be used to produce sulfonamide antibiotics, which are crucial in treating bacterial infections.
  • Research Applications : Utilized in R&D for developing new chemical entities with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The methylsulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Notable Properties
Target Compound : 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone C₁₀H₉F₃O₃S 266.24 Methylsulfonyl, 3-(trifluoromethyl)phenyl High electrophilicity, R34 safety risk
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone (CAS 785705-64-8) C₂₁H₁₈F₃N₃O₂S 433.45 Oxadiazole, sulfanyl, piperazine, trifluoromethylphenyl Enhanced solubility (piperazine), heterocyclic π-π interactions
Ethanone, 2-[4-(methylsulfonyl)phenyl]-1-(3-pyridinyl) (CAS 40061-50-5) C₁₄H₁₃NO₃S 275.32 Methylsulfonylphenyl, pyridinyl Polar pyridine N, potential H-bonding
Triazole-based ethanone derivative (Not fully specified) Complex ~500 (estimated) Triazole, phenylsulfonyl, difluorophenyl Bulky substituents, possible kinase inhibition

Key Research Findings

Electronic Effects : The target compound’s methylsulfonyl group significantly increases ketone electrophilicity compared to sulfanyl-containing analogs, impacting reactivity in nucleophilic additions .

Solubility : Piperazine and pyridine derivatives exhibit improved aqueous solubility under acidic conditions due to protonatable nitrogen atoms, unlike the target compound .

Safety Profile : Sulfonyl-containing compounds like the target and pyridinyl derivative share irritant properties (R34), whereas sulfanyl analogs may have reduced dermal toxicity .

Biological Activity

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone, also known as CAS Number 128306-96-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and implications for pharmaceutical applications.

  • Molecular Formula : C10H9F3O3S
  • Molecular Weight : 266.237 g/mol
  • Physical State : Solid
  • Melting Point : Approximately 55 °C
  • Purity : >98% .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

Efficacy Against Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 μg/mL
Enterococcus faecalis62.5 μg/mL
Escherichia coli31.25 μg/mL

The compound demonstrated bactericidal action, inhibiting protein synthesis pathways and affecting nucleic acid and peptidoglycan production .

The mechanism by which this compound exerts its effects appears to involve the disruption of cellular processes in bacteria. The compound's sulfonyl group is believed to interfere with key metabolic pathways, leading to cell death.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound involved testing against multiple strains of bacteria. The results indicated that the compound was particularly effective against Staphylococcus aureus, with a MIC of 15.625 μg/mL, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

Study 2: Biotransformation and Synthesis

Another research effort focused on the biotransformation of related compounds using recombinant E. coli strains. The study highlighted the potential for using biocatalysis to produce derivatives of this compound with enhanced biological activity .

Safety Profile

While the compound shows promising biological activity, safety data indicate that it can cause skin and eye irritation upon contact. Appropriate safety measures should be taken when handling this compound in laboratory settings .

Q & A

Q. What are the standard synthetic routes for preparing 2-(methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone?

The compound can be synthesized via sequential functionalization of aromatic precursors. A common approach involves:

  • Friedel-Crafts acylation : Introducing the ethanone group to a substituted benzene ring using acyl halides and Lewis acids (e.g., AlCl₃) .
  • Sulfonation : Subsequent oxidation of a methylthio group to a methylsulfonyl group using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .
  • Halogenation : Bromination of intermediates to enable cyclization or coupling reactions, as seen in related trifluoromethylphenyl ethanone derivatives .

Q. How is this compound characterized structurally in academic research?

Key characterization methods include:

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity. For example, the trifluoromethyl group shows distinct ¹⁹F signals near -60 ppm .
  • X-ray crystallography : Resolves bond lengths and angles, critical for confirming sulfonyl and ketone geometries .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize reaction yields for sulfonation steps in its synthesis?

Yield optimization involves:

  • Catalyst screening : Testing alternatives to AlCl₃, such as FeCl₃ or ionic liquids, to reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DCM or acetonitrile) improve sulfonation efficiency by stabilizing intermediates .
  • Reaction monitoring : Use TLC or in-situ IR spectroscopy to track sulfonyl group formation and terminate reactions at optimal conversion .

Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., 3’-methoxy-2,2,2-trifluoroacetophenone) to identify shifts caused by electron-withdrawing groups .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict ¹³C NMR chemical shifts and validate experimental results .
  • Isotopic labeling : Introduce deuterated analogs to distinguish overlapping proton signals in crowded aromatic regions .

Q. How does the methylsulfonyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Electrophilicity : The sulfonyl group enhances electrophilic character at the ketone, enabling nucleophilic additions (e.g., Grignard reactions) for drug precursor synthesis .
  • Metabolic stability : Sulfonyl groups reduce oxidative metabolism in vivo, improving pharmacokinetic profiles in lead compounds .
  • Crystallinity : Strong intermolecular dipole interactions (C=O and S=O) facilitate crystallization, aiding in polymorph screening during formulation .

Q. What methodologies are used to assess environmental hazards of this compound?

  • Aquatic toxicity assays : Test effects on Daphnia magna or algae to determine LC₅₀ values under OECD guidelines .
  • Degradation studies : Monitor hydrolysis/photolysis rates in simulated environmental conditions (pH 7–9, UV light) .
  • Bioaccumulation modeling : Use software like EPI Suite to predict log Kow and BCF values, critical for regulatory compliance .

Physicochemical Properties and Experimental Design

PropertyValueMethod/Reference
Boiling Point509.7°C (predicted)ACD/Labs
Density1.242 g/cm³Experimental
Log P (Octanol-Water)2.8 (calculated)PubChem
pKa~-1.5 (sulfonyl group)Computational

Application Note : These properties guide solvent selection (e.g., high-boiling solvents like DMF for high-temperature reactions) and purification strategies (e.g., recrystallization from ethanol/water mixtures) .

Addressing Data Gaps in Literature

  • By-product identification : Use LC-MS to detect sulfonic acid derivatives formed during incomplete sulfonation .
  • Thermal stability : Perform DSC/TGA to assess decomposition thresholds and safe handling limits .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone
Reactant of Route 2
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2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone

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